Structure and reactivity of N-sulfinyl-3,5-dichloroaniline
Structure and reactivity of N-sulfinyl-3,5-dichloroaniline
An In-depth Technical Guide to the Structure and Reactivity of N-sulfinyl-3,5-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-sulfinyl-3,5-dichloroaniline is a versatile reagent in organic synthesis, primarily recognized for its role as a reactive heterodienic component in cycloaddition reactions. The presence of the electron-withdrawing N-sulfinyl (-N=S=O) group, in conjunction with the two chlorine atoms on the aromatic ring, significantly influences its electronic properties and reactivity. This guide provides a comprehensive overview of the synthesis, molecular structure, spectroscopic characteristics, and reactivity profile of N-sulfinyl-3,5-dichloroaniline. Detailed experimental protocols for its preparation and key reactions are presented, alongside mechanistic insights to facilitate its application in the synthesis of complex nitrogen- and sulfur-containing heterocyclic scaffolds.
Introduction and Significance
N-sulfinylamines (R-N=S=O), also known as thionylamines, are a class of organosulfur compounds characterized by the cumulative N=S=O bond system. Their unique electronic structure, featuring an electrophilic sulfur atom, makes them valuable intermediates in organic synthesis. N-sulfinylanilines, the N-aryl analogues, have garnered significant attention for their utility in constructing heterocyclic systems, particularly through pericyclic reactions.
N-sulfinyl-3,5-dichloroaniline stands out due to the electronic influence of its substituents. The two chlorine atoms at the meta positions of the aniline ring act as electron-withdrawing groups, which modulates the reactivity of both the aromatic system and the N-sulfinyl moiety. This substitution pattern enhances the electrophilicity of the diene system in cycloaddition reactions, making it a highly reactive and useful building block for the synthesis of novel molecular architectures relevant to pharmaceutical and materials science.
Synthesis and Preparation
The most direct and common method for the synthesis of N-sulfinyl-3,5-dichloroaniline is the reaction of its parent amine, 3,5-dichloroaniline, with thionyl chloride (SOCl₂). This reaction typically proceeds in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-sulfinyl-3,5-dichloroaniline.
Experimental Protocol: Synthesis of N-sulfinyl-3,5-dichloroaniline
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Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-dichloroaniline (10.0 g, 61.7 mmol).
-
Dissolution: Add anhydrous diethyl ether (100 mL) to the flask. Stir the mixture until the aniline is fully dissolved.
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Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (17.2 mL, 123.4 mmol, 2.0 equiv.) to the stirred solution.
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Reagent Addition: Add freshly distilled thionyl chloride (4.7 mL, 64.8 mmol, 1.05 equiv.) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C. A white precipitate (triethylamine hydrochloride) will form immediately.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Work-up: Filter the reaction mixture through a pad of Celite to remove the solid triethylamine hydrochloride. Wash the filter cake with a small amount of anhydrous diethyl ether.
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Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to remove the solvent. The resulting crude product is typically a yellow to orange oil or solid.
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Purification (Optional): The product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane, if necessary, to yield N-sulfinyl-3,5-dichloroaniline as a crystalline solid.
Molecular Structure and Spectroscopic Profile
The molecular structure of N-sulfinyl-3,5-dichloroaniline consists of a planar aromatic ring bonded to the nitrogen of a non-planar N=S=O group. The two chlorine atoms are situated meta to the NSO group, influencing the electronic distribution within the benzene ring.
Data Summary: Physicochemical and Spectroscopic Properties
| Property | Data | Reference(s) |
| Molecular Formula | C₆H₃Cl₂NOS | [2] |
| Molecular Weight | 208.07 g/mol | |
| Appearance | White to pale yellow crystalline solid | [3] |
| Melting Point | 46-52 °C (for parent 3,5-dichloroaniline) | [4] |
| ¹H NMR (CDCl₃, ppm) | δ ~7.0-7.5 (signals corresponding to aromatic protons) | [5] |
| ¹³C NMR (CDCl₃, ppm) | Signals expected in the aromatic region (~120-150 ppm) | |
| IR (cm⁻¹) | ~1250-1350 (asymmetric N=S=O stretch), ~1100-1150 (symmetric N=S=O stretch) | |
| Mass Spec (m/z) | Molecular ion peak expected at ~207/209/211 due to chlorine isotopes. |
Reactivity and Synthetic Applications
The reactivity of N-sulfinyl-3,5-dichloroaniline is dominated by the electrophilic nature of the sulfur atom and the dienophilic character of the N=S bond, as well as the heterodienic potential of the S=N-C=C fragment.
Diels-Alder [4+2] Cycloaddition Reactions
N-sulfinylanilines are well-documented to act as heterodienes in Diels-Alder reactions, reacting with various dienophiles to form six-membered heterocyclic adducts.[6] In these reactions, the N-sulfinylaniline provides a 4-electron system (S=N–C¹=C⁶ fragment) that reacts with a 2-electron dienophile.[7]
The electron-withdrawing nature of the 3,5-dichloro substituents enhances the reactivity of the diene system, often allowing these cycloadditions to proceed under mild conditions. The reaction with strained alkenes, such as norbornene or norbornadiene, typically yields benzo-ortho-thiazine S-oxide structures.[6][7]
Caption: General mechanism for the Diels-Alder reaction of N-sulfinylanilines.
The mechanism of these cycloadditions can be either a concerted pericyclic process or a stepwise pathway involving a dipolar intermediate. The regioselectivity is generally high and can be rationalized by considering the stability of potential intermediates or frontier molecular orbital (FMO) interactions.[8]
Experimental Protocol: Diels-Alder Reaction with Norbornene
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Reactant Setup: In a clean, dry reaction vessel, dissolve N-sulfinyl-3,5-dichloroaniline (1.0 equiv.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
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Dienophile Addition: Add norbornene (1.1 equiv.) to the solution at room temperature.
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Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting N-sulfinylaniline is consumed. The reaction may be gently heated if necessary.
-
Isolation: Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting crude adduct can be purified by column chromatography on silica gel or by recrystallization to yield the pure Diels-Alder product.
Reactions with Nucleophiles
The sulfur atom in the N=S=O group is electrophilic and susceptible to attack by nucleophiles. This reactivity can be harnessed for the synthesis of various sulfur-containing compounds. For instance, reaction with organometallic reagents can lead to the formation of sulfinamides.
Synthetic Utility of Adducts
The primary cycloadducts obtained from Diels-Alder reactions are valuable synthetic intermediates. The resulting thiazine S-oxides can be oxidized to the corresponding sulfonamides, which are important structural motifs in many biologically active compounds.[7] They can also undergo various transformations, including reductions and rearrangements, to access a diverse range of N-heterocycles.[9]
Conclusion
N-sulfinyl-3,5-dichloroaniline is a potent and versatile reagent in modern organic synthesis. Its straightforward preparation, coupled with its predictable and robust reactivity in cycloaddition reactions, makes it an excellent choice for the construction of complex heterocyclic frameworks. The electronic tuning provided by the dichloro substituents enhances its reactivity as a heterodiene, providing efficient access to benzo-ortho-thiazine S-oxides. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in the development of novel synthetic methodologies and the discovery of new chemical entities.
References
- Veremeichik, Y. V., Merabov, P. V., Chuĭko, A. V., Lodochnikova, O., & Plemenkov, V. V. (2013). Synthesis of benzo-ortho-thiazines S-oxides by Diels-Alder reaction of N-sulfinylanilines with norbornadiene. Russian Journal of Organic Chemistry, 49, 123-127.
- Collins, G. R. (1964). The Cycloaddition Reaction of N-Sulfinylaniline with Norbornene. Journal of Organic Chemistry, 29(7), 1688-1691.
- Weinreb, S. M. (1984). Natural Product Synthesis via Cycloadditions with N-Sulfinyl Dienophiles. Heterocycles, 21(1), 309-326.
-
PubChem. (n.d.). N-sulfinyl-2,4,5-trichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Viso, A., & Pradilla, R. F. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. Organic & Biomolecular Chemistry, 19(23), 5085-5103.
-
PrepChem. (2023). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]
- Ding, M., Zhang, Z.-X., Davies, T. Q., & Willis, M. C. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(9), 1711–1715.
-
PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Bolm, C., & Simić, O. (2002). N-Sulfinyltritylamine. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Wikipedia. (2023, April 29). 3,5-Dichloroaniline. Retrieved from [Link]
-
Wikipedia. (2023, September 12). Dichloroaniline. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - N-sulfinyl-2,4,5-trichloroaniline (C6H2Cl3NOS) [pubchemlite.lcsb.uni.lu]
- 3. guidechem.com [guidechem.com]
- 4. Dichloroaniline - Wikipedia [en.wikipedia.org]
- 5. 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum [chemicalbook.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
